2-Hydroxy-4-phenylbutanoic acid

Asymmetric Catalysis Chiral Resolution Process Chemistry

2-Hydroxy-4-phenylbutanoic acid (HPBA) is the essential chiral building block for ACE inhibitors including benazepril, cilazapril, quinapril, enalapril, ramipril, and lisinopril. Only the (R)-enantiomer exhibits the requisite stereochemistry for API synthesis; racemic material cannot be substituted without costly optical resolution. Procure (R)-HPBA with ≥99% enantiomeric excess, verified by chiral HPLC, to meet downstream crystallization and formulation specifications. For research quantities of the (S)-enantiomer, purchase racemic HPBA and perform in-house biocatalytic deracemisation (85–90% yield, >99% ee).

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 4263-93-8
Cat. No. B1198958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-phenylbutanoic acid
CAS4263-93-8
Synonyms(R)-2-hydroxy-4-phenylbutyric acid
2-HPBA
2-hydroxy-4-phenylbutanoate
2-hydroxy-4-phenylbutyrate
2-hydroxy-4-phenylbutyric acid
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C(=O)O)O
InChIInChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
InChIKeyJNJCEALGCZSIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-phenylbutanoic Acid (CAS 4263-93-8): A Critical Chiral Intermediate for ACE Inhibitor Synthesis


2-Hydroxy-4-phenylbutanoic acid (HPBA, CAS 4263-93-8) is a chiral β-hydroxy carboxylic acid that functions as an essential structural precursor in the industrial synthesis of multiple angiotensin-converting enzyme (ACE) inhibitors. Its molecular architecture provides the foundational skeleton for blockbuster antihypertensive agents including benazepril, cilazapril, quinapril, enalapril, ramipril, and lisinopril [1]. The compound exists as a racemic mixture when produced via conventional chemical synthesis, but only a specific enantiomer—typically the (R)-form—exhibits the requisite stereochemical configuration for downstream pharmaceutical activity [2]. This absolute stereochemical requirement drives both synthetic methodology development and quality control specifications in procurement.

Why Racemic or Enantiomerically Mismatched 2-Hydroxy-4-phenylbutanoic Acid Cannot Substitute for Chiral Material in ACE Inhibitor Manufacturing


Procurement decisions involving 2-hydroxy-4-phenylbutanoic acid cannot be reduced to chemical identity alone. The compound is a chiral center-bearing intermediate where only one enantiomer—specifically (R)-2-hydroxy-4-phenylbutanoic acid—yields the correct stereochemistry required for active pharmaceutical ingredient (API) synthesis [1]. Racemic material (the more abundant and less expensive form) has "a much poorer inhibiting ability" and cannot be directly substituted into ACE inhibitor synthetic routes without an additional optical resolution step [2]. Furthermore, enantiomeric purity thresholds are non-negotiable: downstream crystallization and formulation steps depend on ≥99% enantiomeric excess (ee) material, making analytical certification of chiral purity a critical procurement specification that generic suppliers may not consistently meet [3].

Product-Specific Quantitative Differentiation Evidence for 2-Hydroxy-4-phenylbutanoic Acid (CAS 4263-93-8) Versus Analogs and Racemic Material


Enantiomeric Excess Achievable via Asymmetric Hydrogenation Compared to Racemic Material

Asymmetric hydrogenation of 2-oxo-4-phenylbutanoic acid using Ru-SunPhos catalyst with 1 M aqueous HBr additive yields (R)-2-hydroxy-4-phenylbutanoic acid with 88.4% to 92.6% enantiomeric excess (ee), which can be upgraded to >99% ee after a single recrystallization [1]. In contrast, racemic (±)-HPBA obtained from standard chemical synthesis without chiral resolution has 0% ee and demonstrates significantly inferior inhibition capability [2]. This quantitative gap—from 0% to >99% ee achievable with the correct enantiomer—defines the functional differentiation between procurement-grade racemic material and chirally pure product suitable for API synthesis.

Asymmetric Catalysis Chiral Resolution Process Chemistry

Enzymatic Deracemization Achieves Exclusive (S)-Enantiomer with >99% ee, Outperforming Racemic Starting Material

Biocatalytic deracemisation of racemic ethyl 2-hydroxy-4-phenylbutanoate using a coupled enzyme system produces the (S)-enantiomer exclusively with >99% enantiomeric excess (ee) and 85–90% yield [1]. This demonstrates that racemic starting material can be quantitatively converted to enantiopure product, but only through a specific enzymatic process. For procurement, this evidence establishes that racemic HPBA (CAS 4263-93-8) is a fundamentally different starting material from enantiopure (R)- or (S)-HPBA, and that in-house deracemisation capability—or lack thereof—determines which form should be purchased.

Biocatalysis Enzymatic Resolution Green Chemistry

Enzymatic Specific Activity for (S)-Enantiomer Production from 2-Oxo Precursor

A purified α-hydroxy acid dehydrogenase (HADH) from Enterobacter sp. BK2K exhibits a specific activity of 62.6 U/mg for the enantioselective reduction of 2-oxo-4-phenylbutanoic acid to (S)-2-hydroxy-4-phenylbutanoic acid [1]. This enzymatic activity represents a quantifiable benchmark for biocatalytic production of the (S)-enantiomer, contrasting with the (R)-enantiomer predominantly required for ACE inhibitor synthesis. The enzyme shows moderate enantioselectivity with alkyl esters of carboxylic acids, including 2-hydroxy-4-phenylbutanoic acid [2].

Enzyme Engineering Biotransformation Chiral Synthesis

Full Conversion with ~100% ee Using Engineered D-Lactate Dehydrogenase System for (R)-Enantiomer Production

A recombinant Pichia pastoris strain expressing engineered D-lactate dehydrogenase from Lactobacillus plantarum with a single-site mutation achieves full conversion of 2-oxo-4-phenylbutyric acid to (R)-2-hydroxy-4-phenylbutyric acid with >95% reaction yield and ~100% product enantiomeric excess (ee) on a 2-gram scale under optimized conditions (pH 7.5, 37 °C, 2% glucose) [1]. This performance metric represents the current state-of-the-art for biocatalytic (R)-HPBA production and can serve as a procurement benchmark when evaluating supplier material against what is technically achievable.

Protein Engineering Recombinant Biocatalysis Industrial Biotechnology

Both Enantiomers Obtained in >98% ee via Stepwise Deracemization Protocol

A stepwise deracemization protocol consisting of lipase-catalyzed kinetic resolution followed by biocatalytic racemization enables the preparation of both (R)- and (S)-2-hydroxy-4-phenylbutanoic acid from racemic starting material as single stereoisomers with >98% enantiomeric excess [1]. This demonstrates that racemic HPBA can serve as a feedstock for producing either enantiomer in high chiral purity, provided the appropriate enzymatic infrastructure is in place. For procurement, this evidence supports the decision to purchase racemic material for in-house resolution versus purchasing pre-resolved enantiopure material.

Kinetic Resolution Biocatalytic Racemization Enantiocomplementary Synthesis

Lipase-Catalyzed Kinetic Resolution Yields (R)-Hydroxy and (S)-Acetoxy Acids with High Enantiomeric Excess

Racemic 2-hydroxy-4-phenylbutanoic acid has been resolved using a lipase, isolating the (R)-2-hydroxy and (S)-2-acetoxy acids with high enantiomeric excess and yield [1]. This enzymatic approach provides an alternative to chemical resolution methods and demonstrates that the free acid form (CAS 4263-93-8) can be directly resolved without prior esterification. The specific ee values and yields reported provide quantitative benchmarks for evaluating lipase performance in this resolution.

Lipase Catalysis Kinetic Resolution Enantioselective Esterification

Optimal Research and Industrial Application Scenarios for 2-Hydroxy-4-phenylbutanoic Acid (CAS 4263-93-8) Based on Quantitative Differentiation Evidence


Procurement of (R)-Enantiomer for ACE Inhibitor API Manufacturing

Pharmaceutical manufacturers producing benazepril, cilazapril, quinapril, enalapril, ramipril, or lisinopril must procure (R)-2-hydroxy-4-phenylbutanoic acid with ≥99% enantiomeric excess, as established by asymmetric hydrogenation and recrystallization data [1]. Racemic material (0% ee) is structurally inadequate and cannot be substituted without an additional optical resolution step that reduces overall yield and increases cost [2]. Procurement specifications should explicitly require chiral HPLC certification demonstrating ≥99% ee for the (R)-enantiomer.

In-House Biocatalytic Deracemization of Racemic HPBA to (S)-Enantiomer

Organizations requiring the (S)-enantiomer for research purposes can purchase lower-cost racemic 2-hydroxy-4-phenylbutanoic acid and perform in-house biocatalytic deracemisation to obtain >99% ee (S)-ethyl 2-hydroxy-4-phenylbutanoate with 85–90% yield [1]. This approach leverages the quantitative performance data from the coupled enzyme system to inform process economics and justify the purchase of racemic starting material over pre-resolved enantiopure product.

Biocatalyst Screening and Enzyme Engineering Using HADH Activity Benchmark

Academic and industrial laboratories developing novel biocatalytic routes to chiral HPBA enantiomers can utilize the specific activity of 62.6 U/mg reported for Enterobacter sp. BK2K α-hydroxy acid dehydrogenase (HADH) as a quantitative benchmark for evaluating enzyme performance in the reduction of 2-oxo-4-phenylbutanoic acid to (S)-HPBA [1]. This metric enables direct comparison of newly identified or engineered enzymes against an established literature baseline.

Evaluation of Recombinant Whole-Cell Biocatalysts for (R)-HPBA Production

Biotechnology companies developing recombinant production systems for (R)-2-hydroxy-4-phenylbutanoic acid should benchmark their process performance against the literature state-of-the-art: full conversion with >95% yield and ~100% ee achieved using engineered D-lactate dehydrogenase expressed in Pichia pastoris [1]. This quantitative standard provides procurement teams with a basis for assessing whether supplier material meets current technical capabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-4-phenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.